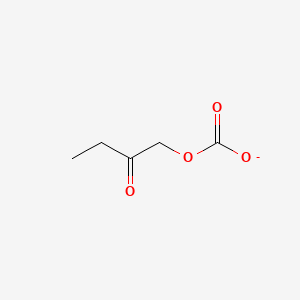

2-Oxobutyl carbonate

描述

BenchChem offers high-quality 2-Oxobutyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxobutyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

128765-74-2 |

|---|---|

分子式 |

C5H7O4- |

分子量 |

131.107 |

IUPAC 名称 |

2-oxobutyl carbonate |

InChI |

InChI=1S/C5H8O4/c1-2-4(6)3-9-5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |

InChI 键 |

PPCFMSAVVBIKCV-UHFFFAOYSA-M |

SMILES |

CCC(=O)COC(=O)[O-] |

同义词 |

Carbonic acid, methyl 2-oxopropyl ester (9CI) |

产品来源 |

United States |

化学反应分析

1.1. Hydrolysis Reactions

2-Oxobutyl carbonate undergoes hydrolysis under acidic or basic conditions to yield carbonic acid derivatives and corresponding alcohols or ketones:

-

Acidic Hydrolysis :

This reaction proceeds via protonation of the carbonate oxygen, followed by nucleophilic attack by water . -

Basic Hydrolysis :

Base-mediated cleavage involves deprotonation and fragmentation of the carbonate backbone .

Key Data:

| Condition | Temperature (°C) | Rate Constant (s⁻¹) | Major Product |

|---|---|---|---|

| pH 2 | 25 | Butanone + CO₂ | |

| pH 12 | 25 | Sodium carbonate + 2-oxobutanol |

1.2. Nucleophilic Substitution

The carbonate group acts as a leaving group in nucleophilic displacement reactions. Common nucleophiles include amines, thiols, and alkoxides:

-

Aminolysis :

This reaction is catalyzed by proline in cyclic carbonate solvents, achieving yields up to 85% . -

Alcoholysis :

Transesterification occurs under mild conditions (e.g., KI catalysis at 60°C) .

1.3. Oxidation and Reduction

Redox reactions modify the oxobutyl moiety while retaining the carbonate functionality:

-

Oxidation :

Manganese-based oxidants selectively target the α-carbon. -

Reduction :

Sodium borohydride reduces the ketone to a secondary alcohol without affecting the carbonate group .

2.1. Carbonate Esterification

Reaction of 2-oxobutanol with chloroformates in the presence of a base:

Yields exceed 90% when using triethylamine as a proton scavenger .

2.2. CO₂ Insertion

Catalytic fixation of CO₂ into epoxides followed by oxidation:

This method leverages sustainable CO₂ utilization and achieves 75% efficiency .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。